

improving yield of 6-hydroxy-9H-purine 3-N-oxide synthesis

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Compound Focus: 6-HYDROXY-9H-PURINE 3-N-OXIDE

CAS No.: 19765-65-2

Cat. No.: S607013

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Understanding Your Compound

6-Hydroxy-9H-purine 3-N-oxide is a purine derivative. Its molecular formula is **C₅H₄N₄O₂**, with a molecular weight of **152.11 g/mol** [1]. The IUPAC name is **3-hydroxy-7H-purin-6-one**, and it is also known as Hypoxanthine 3-N-oxide [1].

The compound's reactivity is defined by key functional groups that enable specific transformations [1]:

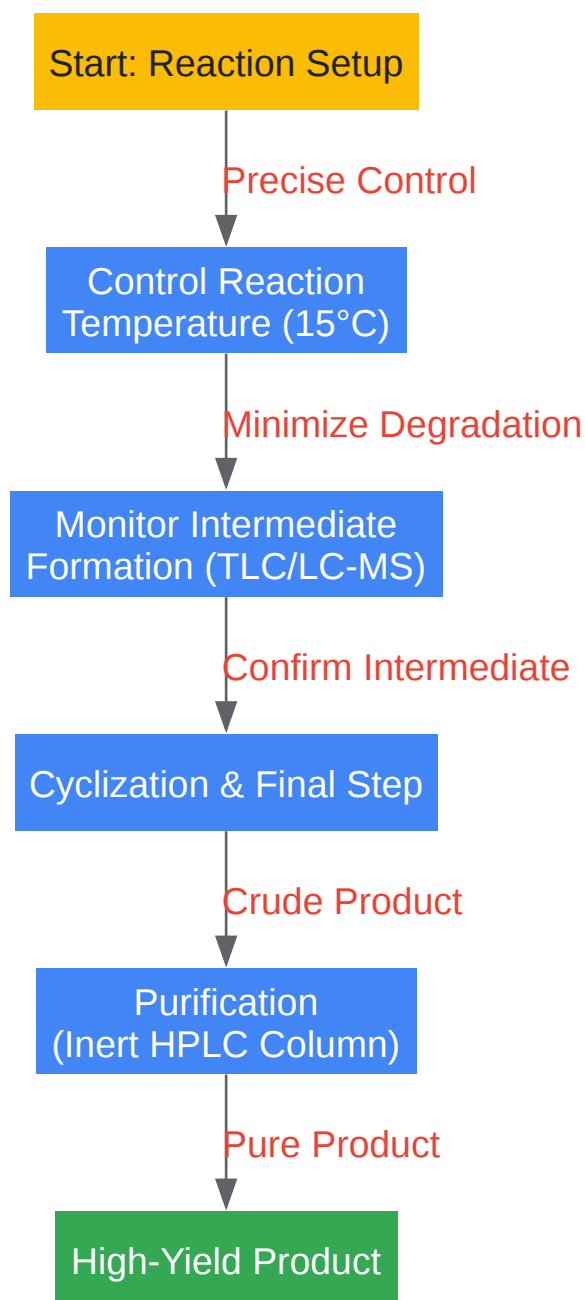
- **Hydroxyl Group at C6:** Can be oxidized to form ketones or aldehydes.
- **N-Oxide Group at N3:** Alters electron distribution, making ring nitrogen atoms susceptible to nucleophilic substitution for further derivatization.
- **Purine Ring System:** Can undergo dehydration reactions under certain conditions to form more complex structures.

Synthesis Optimization & Troubleshooting

This section provides a targeted FAQ for improving synthesis yield, from initial setup to final purification.

Synthesis Optimization Workflow

The diagram below outlines a systematic approach to optimizing your synthesis, from reaction setup to final product isolation.



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Frequently Asked Questions

Q1: How can I improve the yield and purity of my initial synthetic intermediate? The yield and color of key intermediates are highly sensitive to temperature [2].

- **Problem:** Low yield and dark-colored impurities in intermediate synthesis.
- **Solution: Precisely control reaction temperature.** One study found that reducing temperature from 35°C to 15°C resulted in a higher yield and a lighter-colored product, indicating fewer impurities [2]. Ensure consistent cooling with a calibrated bath or cryostat.

Q2: What is the best method for purifying the final product? Conventional HPLC with standard steel columns can cause analyte loss for metal-sensitive compounds [3].

- **Problem:** Poor recovery of final product during HPLC purification.
- **Solution: Use HPLC columns with inert (biocompatible) hardware.** These columns prevent adsorption of sensitive compounds onto metal surfaces, enhancing peak shape and analyte recovery [3]. The table below summarizes recommended columns for purifying metal-sensitive compounds.

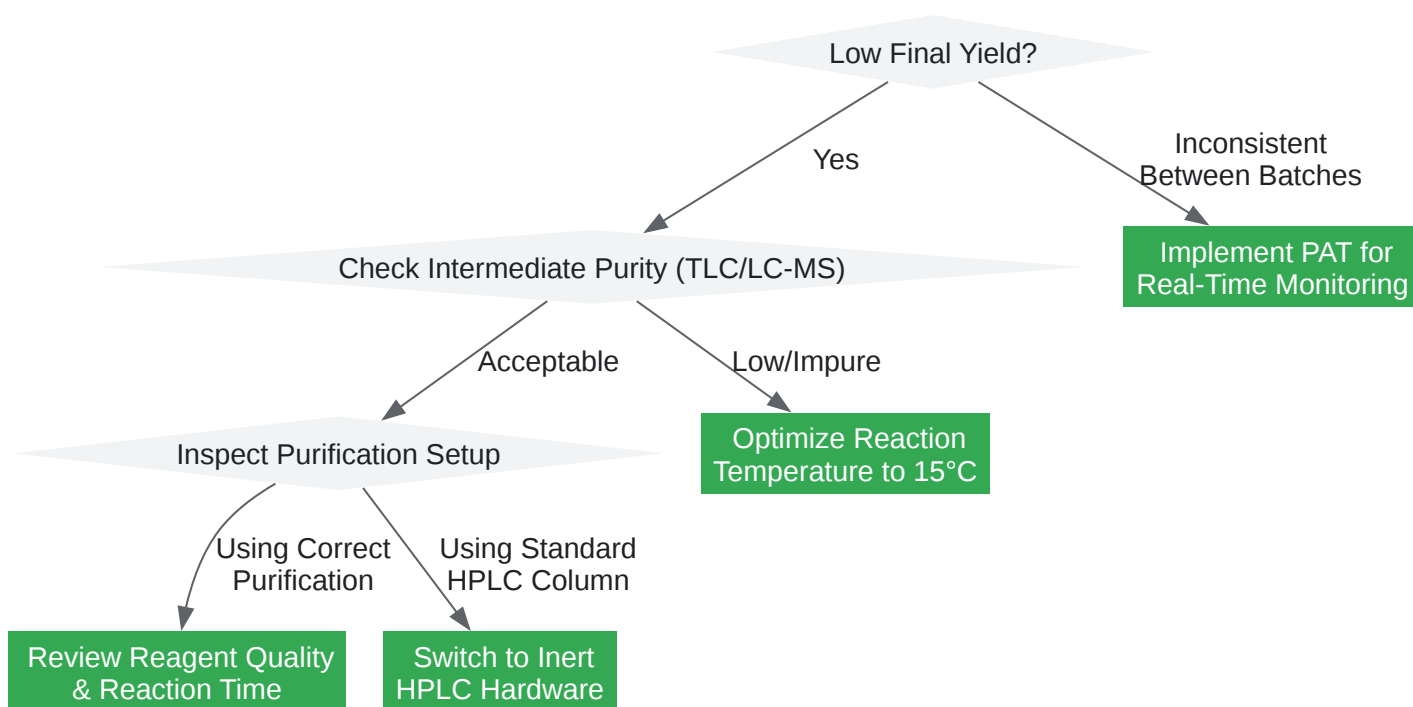
Column Name	Stationary Phase	Key Feature	Benefit for Purification
Halo Inert [3]	Fused-core silica	Passivated, metal-free hardware	Enhanced peak shape & recovery for phosphorylated/metal-sensitive compounds
Evosphere Max [3]	Monodisperse porous silica	Inert hardware	Improved peptide recovery and sensitivity
Raptor Inert HPLC Columns [3]	Superficially porous silica (1.8 µm, 2.7 µm)	Inert hardware (HILIC-Si, FluoroPhenyl phases)	Improved chromatographic response for metal-sensitive polar compounds

Q3: My synthesis yield is inconsistent between batches. How can I stabilize it? Inconsistent yields often stem from undetected process deviations [4].

- **Problem:** Batch-to-batch yield variability.
- **Solution: Implement Process Analytical Technology (PAT).** One pharmaceutical company used multivariate data analysis (MVDA) to model high-performing "golden batch" trajectories, enabling real-time deviation alerts. This allowed scientists to intervene mid-process, reducing batch yield variability and increasing individual batch yields by up to **20%** [4].

Troubleshooting Logic Guide

Use this decision tree to systematically diagnose and resolve low-yield issues.



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References

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